3,3'-Oxybis(isobenzofuran-1(3H)-one)
Description
3,3'-Oxybis(isobenzofuran-1(3H)-one) is a bicyclic compound composed of two isobenzofuran-1(3H)-one moieties linked by an oxygen bridge. Its crystal structure (monoclinic, space group P2₁/c) reveals two chiral carbon centers and intermolecular C–H⋯O hydrogen bonds forming zigzag chains along the c-axis . Its stability and reactivity are influenced by the electron-withdrawing lactone groups and the bridging oxygen, which modulates steric and electronic properties.
Properties
IUPAC Name |
3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOWYDKNFDNQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxybis(isobenzofuran-1(3H)-one) typically involves the reaction of isobenzofuran derivatives under specific conditions. One common method involves the use of MnSO4 and 3,3’-((5-carboxy-1,3-phenylene)bis(oxy))dibenzoic acid under solvothermal conditions. The reaction is carried out in the presence of different solvent systems, such as DMF (dimethylformamide) and water, to yield various coordination polymers .
Industrial Production Methods
Industrial production methods for 3,3’-Oxybis(isobenzofuran-1(3H)-one) are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3,3’-Oxybis(isobenzofuran-1(3H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 3,3'-Oxybis(isobenzofuran-1(3H)-one) serves as a versatile building block in organic synthesis, particularly in the development of coordination polymers. Its ability to form stable complexes enhances its utility in creating new materials with specific properties .
- Coordination Polymers : The compound's structure allows it to participate in the formation of coordination polymers, which have applications in catalysis and materials science. These polymers can exhibit unique electronic and optical properties, making them suitable for advanced material applications .
Medicine
- Therapeutic Potential : Research indicates that derivatives of isobenzofuran, including 3,3'-Oxybis(isobenzofuran-1(3H)-one), may possess significant biological activities. Investigations into its potential as an antioxidant suggest that it could be beneficial in drug development for conditions related to oxidative stress .
- Inhibitory Activity : Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidases, enzymes involved in the metabolism of neurotransmitters. This property may make it a candidate for developing treatments for neurological disorders .
Industry
- Advanced Materials Production : The compound is utilized in the synthesis of advanced materials due to its unique properties. Its role as a catalyst in various industrial processes enhances efficiency and product quality .
- Antioxidant Applications : The antioxidant properties of 3,3'-Oxybis(isobenzofuran-1(3H)-one) are being explored for use in food preservation and nutraceuticals, where it could help mitigate oxidative damage .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Landge et al. (2008) | Biological Properties | Demonstrated significant antioxidant activity of isobenzofuran derivatives. |
| Liu et al. (2022) | Enzyme Inhibition | Identified 3,3'-Oxybis(isobenzofuran-1(3H)-one) as a novel monoamine oxidase inhibitor with potential therapeutic implications. |
| MDPI Study (2023) | Nanocarriers | Explored encapsulation techniques for drug delivery systems using isobenzofuran derivatives, showcasing their versatility in biomedical applications. |
Mechanism of Action
The mechanism of action of 3,3’-Oxybis(isobenzofuran-1(3H)-one) involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to form coordination complexes and participate in redox reactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Phenolphthalein (3,3-bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)
- Structure: Contains two phenolic substituents instead of an oxygen bridge.
- Key Differences :
- pH sensitivity due to hydroxyl groups, enabling its use as an acid-base indicator (colorless in acidic/neutral, pink in basic conditions).
- Higher aqueous solubility compared to the hydrophobic oxybis compound.
- Applications : Analytical chemistry (pH indicator) .
3,3-Bis(2-methoxyphenyl)isobenzofuran-1(3H)-one (CAS 7477-27-2)
- Structure : Methoxy groups at the 2-position of phenyl rings.
- Likely higher lipophilicity compared to the oxybis compound.
- Applications: Not explicitly stated but structurally related to fluorescein derivatives used in dyes .
3,3-Bis(6-methylpyridin-2-yl)isobenzofuran-1(3H)-one
- Structure : Pyridinyl substituents replace the oxygen bridge.
- Key Differences :
- Nitrogen atoms enable coordination chemistry (e.g., metal complexation).
- Enhanced solubility in polar solvents due to pyridine’s basicity.
- Synthesis : Formed via bisaddition of pyridinyl lithium to phthalic anhydride .
Phosphorylated Derivatives (e.g., 3,3-bis[4-(phosphonooxy)phenyl]isobenzofuran-1(3H)-one)
Physicochemical Properties
Biological Activity
3,3'-Oxybis(isobenzofuran-1(3H)-one) is a chemical compound characterized by its unique structure, which consists of two isobenzofuran-1(3H)-one units linked by an oxygen atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant properties and inhibition of key enzymes.
Chemical Structure and Synthesis
The chemical formula for 3,3'-Oxybis(isobenzofuran-1(3H)-one) is . It is synthesized through various methods, often involving the reaction of isobenzofuran derivatives under specific conditions. One common synthesis route includes using manganese sulfate and specific organic acids under solvothermal conditions .
Antioxidant Activity
Research indicates that compounds within the isobenzofuran class, including 3,3'-Oxybis(isobenzofuran-1(3H)-one), exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, studies have demonstrated that related compounds show IC50 values indicating their effectiveness in neutralizing reactive oxygen species (ROS) .
Table 1: Antioxidant Activity of Isobenzofuran Derivatives
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| 3,3'-Oxybis(isobenzofuran-1(3H)-one) | TBD | |
| Ascorbic Acid (Control) | 4.57 | |
| Compound 28b | 8.88 | |
| Compound 28c | 6.33 |
Enzyme Inhibition
One of the notable biological activities of isobenzofuran derivatives is their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This property makes them potential candidates for cosmetic applications aimed at skin lightening and treating hyperpigmentation. In studies evaluating various isobenzofuran-1(3H)-ones, certain derivatives exhibited potent inhibition of tyrosinase activity in a concentration-dependent manner .
Table 2: Tyrosinase Inhibition Potency of Isobenzofuran Derivatives
The biological activity of 3,3'-Oxybis(isobenzofuran-1(3H)-one) can be attributed to its structural features that allow it to interact with various molecular targets. The oxygen bridge between the two isobenzofuran moieties enhances its ability to form coordination complexes with metal ions, which may play a role in its antioxidant and enzyme inhibitory activities .
Case Studies
Recent studies have focused on the effects of isobenzofuran derivatives on cellular models. For example, an investigation into the cytotoxicity and ROS generation in different cell lines revealed that certain derivatives could modulate oxidative stress responses effectively. This suggests potential therapeutic applications in conditions associated with oxidative damage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing derivatives of 3,3'-Oxybis(isobenzofuran-1(3H)-one) with high regioselectivity?
- Methodological Answer : Derivatives can be synthesized via regioselective coupling reactions using catalysts like Ag₂O or Pd-based systems. For example, (Z)-3-benzylideneisobenzofuran-1(3H)-ones are synthesized through temperature-controlled, one-pot reactions between 2-iodobenzoic acids and alkynes, achieving yields >70% under optimized conditions. Reaction parameters (e.g., solvent, catalyst loading) significantly influence regioselectivity .
Q. How can researchers structurally characterize 3,3'-Oxybis(isobenzofuran-1(3H)-one) and its derivatives?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction data (e.g., CCDC 1505246) provide bond lengths, angles, and packing arrangements .
- Spectroscopy : Use / NMR to confirm substituent positions and HRMS for molecular weight validation. FT-IR identifies carbonyl stretching frequencies (~1765 cm) .
- Thermal analysis : DSC/TGA assesses stability and decomposition profiles .
Q. What in vitro assays are suitable for initial screening of biological activities?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC values calculated via nonlinear regression .
- Antioxidant activity : DPPH radical scavenging assays (e.g., IC = 4.20 µg/mL for m-OMe-substituted derivatives) .
- Phytotoxicity : Seed germination inhibition tests on model plants (e.g., Arabidopsis) at varying concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
- Methodological Answer :
- Substituent variation : Introduce electron-donating groups (e.g., -OMe) at the para/meta positions of the benzylidene moiety to enhance antioxidant activity (5-fold potency increase vs. ascorbic acid) .
- Steric effects : Bulky substituents (e.g., bromo at C-6) reduce cytotoxicity but improve antiplatelet activity .
- Data integration : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. What computational strategies resolve discrepancies in experimental bioactivity data?
- Methodological Answer :
- Molecular docking : Simulate binding interactions with targets (e.g., COX-2 for antiplatelet activity) to validate SAR trends. For example, m-OMe derivatives show stronger hydrogen bonding with Arg120/His90 residues .
- MD simulations : Assess ligand-receptor stability over 100 ns trajectories to explain variable cytotoxicity across cell lines .
- QSAR models : Train models using descriptors like logP and polar surface area to predict untested derivatives .
Q. How should researchers address contradictions in cytotoxicity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HeLa) and culture conditions to minimize variability .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway-specific responses .
- Meta-analysis : Pool data from multiple studies (e.g., IC values) to identify outliers using statistical tools like Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
